Allyl(tert-butyl)dimethylsilane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

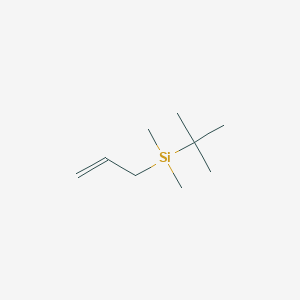

Structure

3D Structure

特性

IUPAC Name |

tert-butyl-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALUNQGXJIFEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440971 | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-22-3 | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of allyl(tert-butyl)dimethylsilane, a versatile organosilicon compound. The information presented herein is intended to support researchers, scientists, and professionals in drug development and other chemical sciences in understanding and utilizing this reagent effectively. This guide covers its fundamental chemical and physical properties, synthesis, reactivity, and key applications, with a focus on practical experimental details and safety considerations.

Core Properties and Data

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the allyl group and as a precursor for various silicon-containing compounds. Its unique combination of a reactive allyl group and a sterically demanding tert-butyldimethylsilyl moiety confers specific reactivity and stability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀Si | [1][2][3] |

| Molecular Weight | 156.34 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 152 °C | [1][4] |

| Density | 0.77 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.440 | [1] |

| Flash Point | 34 °C | [4] |

| CAS Number | 74472-22-3 | [1][2][4] |

Table 2: Key Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | (tert-Butyldimethylsilyl)prop-2-ene | |

| Synonyms | Allyl(dimethyl)(2-methyl-2-propanyl)silane | [2] |

| PubChem CID | 10511119 | [1] |

| Reaxys Registry Number | 4653367 | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and practical approach involves the reaction of a silyl halide with an allyl organometallic reagent, such as a Grignard reagent.

2.1. Grignard Reaction Method (General Protocol)

This method involves the preparation of allylmagnesium bromide followed by its reaction with tert-butyldimethylsilyl chloride.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

tert-Butyldimethylsilyl chloride

-

Iodine (crystal, as initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Allylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by a color change and gentle reflux), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.[2]

-

-

Reaction with tert-Butyldimethylsilyl Chloride:

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

-

Caption: Grignard synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the allyl-silicon bond.

3.1. Electrophilic Substitution

The C-Si bond in allylsilanes is susceptible to cleavage by electrophiles. The reaction proceeds via a stabilized β-silyl carbocation intermediate, leading to the formation of a new carbon-electrophile bond at the γ-position of the original allylsilane.[1][4]

Caption: Mechanism of electrophilic substitution.

3.2. Use as a Protecting Group for Alcohols

While less common than other silyl ethers, the allyl(tert-butyl)dimethylsilyl group can be used to protect alcohols. The introduction is analogous to other silyl ether formations, and the deprotection can be achieved under specific conditions. However, the primary use of this compound is not as a standard protecting group. More commonly, related silyl halides are used for protection. For completeness, a general protocol for the protection of an alcohol with a silyl chloride and deprotection is provided.

Experimental Protocol: Protection of a Primary Alcohol (General)

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (as a representative silyl chloride)

-

Imidazole or triethylamine

-

Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the alcohol (1.0 equivalent) and imidazole (2.2 equivalents) or triethylamine (1.5 equivalents) in anhydrous DMF or DCM.[6]

-

Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature under an inert atmosphere.[6]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl Ether using TBAF

Materials:

-

Silyl ether

-

Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the silyl ether (1.0 equivalent) in THF.[7]

-

Add TBAF solution (1.1-1.5 equivalents) dropwise at 0 °C or room temperature.[3][7]

-

Stir the reaction and monitor by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water and brine.[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.

Caption: General alcohol protection and deprotection workflow.

3.3. Cross-Coupling Reactions

Allylsilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with aryl or vinyl halides/triflates to form new carbon-carbon bonds. These reactions often require an activator, such as a fluoride source, to generate a more reactive pentacoordinate silicate intermediate.

General Reaction Conditions:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor.[1]

-

Ligand: Phosphine ligands like triphenylphosphine are commonly used.[1]

-

Activator: A fluoride source like TBAF is often necessary.[1]

-

Solvent: Anhydrous solvents such as THF or DMF are typically used.

-

Temperature: Reactions are often run at elevated temperatures.[4]

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. Below are the expected spectral features based on its structure and data from similar compounds.

4.1. ¹H NMR Spectroscopy

-

Allyl Protons:

-

A multiplet around 5.7-5.9 ppm corresponding to the internal vinyl proton (-CH=).

-

Two multiplets around 4.8-5.0 ppm for the terminal vinyl protons (=CH₂).

-

A doublet around 1.5-1.7 ppm for the allylic methylene protons (-CH₂-Si).

-

-

tert-Butyl Group:

-

A singlet at approximately 0.9 ppm integrating to 9 protons.

-

-

Dimethylsilyl Group:

-

A singlet around 0.05 ppm integrating to 6 protons.

-

4.2. ¹³C NMR Spectroscopy

-

Allyl Carbons:

-

A peak around 134-136 ppm for the internal vinyl carbon (-CH=).

-

A peak around 112-114 ppm for the terminal vinyl carbon (=CH₂).

-

A peak around 23-25 ppm for the allylic methylene carbon (-CH₂-Si).

-

-

tert-Butyl Group:

-

A quaternary carbon peak around 18-20 ppm.

-

A methyl carbon peak around 26-28 ppm.

-

-

Dimethylsilyl Group:

-

A peak for the methyl carbons attached to silicon at approximately -3 to -4 ppm.

-

4.3. Infrared (IR) Spectroscopy

-

C=C Stretch: A peak around 1630 cm⁻¹ characteristic of the alkene double bond.

-

=C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., ~3075 cm⁻¹) for the vinyl C-H bonds.

-

C-H Stretch (Alkyl): Strong peaks below 3000 cm⁻¹ for the C-H bonds of the alkyl groups.

-

Si-C Stretch: Peaks in the fingerprint region, typically around 830 cm⁻¹ and 1250 cm⁻¹, associated with the Si-C bonds.[8]

4.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would include:

-

Loss of a methyl group (-15) to give a fragment at m/z 141.

-

Loss of the allyl group (-41) to give a fragment at m/z 115.

-

Loss of the tert-butyl group (-57) to give a fragment at m/z 99, which is often a prominent peak in tert-butyldimethylsilyl compounds.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere as it is moisture-sensitive.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is always recommended to consult the primary literature for detailed experimental procedures and to perform a thorough risk assessment.

References

- 1. Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 5. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of allyl(tert-butyl)dimethylsilane, a versatile organosilicon compound utilized in a range of chemical syntheses.

Molecular Structure and Properties

This compound is an organosilane characterized by the presence of an allyl group, a tert-butyl group, and two methyl groups attached to a central silicon atom. This unique combination of functional groups makes it a valuable reagent in organic chemistry, particularly as a protecting group and in the formation of silicon-based polymers.[1]

Key Identifiers and Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀Si | [1][2][3] |

| Molecular Weight | 156.34 g/mol | [1][2][3] |

| CAS Number | 74472-22-3 | [1][2][3] |

| Appearance | Colorless clear liquid | [1] |

| Density | 0.77 g/mL | [1] |

| Boiling Point | 152 °C | [1] |

| Refractive Index | n20/D 1.44 | [1] |

| SMILES | CC(C)(C)--INVALID-LINK--(C)CC=C | [4][5] |

| InChI | InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | [5] |

| InChIKey | KALUNQGXJIFEDG-UHFFFAOYSA-N | [5] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the atoms.

Experimental Protocols

Due to the proprietary nature of many chemical synthesis and analysis procedures, detailed, publicly available experimental protocols for this compound are limited. However, general synthetic strategies for allylsilanes often involve the reaction of a silyl halide with an allyl Grignard reagent or related organometallic species.

For analytical characterization, standard techniques such as Gas Chromatography (GC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation are typically employed. Researchers interested in specific experimental details are encouraged to consult specialized organic synthesis journals and chemical databases.

Note on Safety: this compound is a flammable liquid and vapor.[6] Appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources, should be taken. Personal protective equipment such as safety glasses, gloves, and a lab coat is recommended. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Synthesis of Allyl(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Allyl(tert-butyl)dimethylsilane, a valuable bifunctional molecule in organic synthesis. The document details experimental protocols, presents comparative quantitative data, and illustrates reaction pathways and workflows to aid researchers in the efficient preparation of this versatile reagent.

Introduction

This compound is a key organosilicon compound utilized in a variety of synthetic transformations. Its structure incorporates a nucleophilic allyl group and a sterically demanding tert-butyldimethylsilyl (TBDMS) moiety. This unique combination allows for its application in diverse areas, including as a stable allyl anion equivalent in carbon-carbon bond formation and as a precursor for other functionalized silanes. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and scalability. This guide explores three primary and effective methods for its preparation: the Grignard reaction, silylation of allyl alcohol, and catalytic hydrosilylation.

Comparative Overview of Synthesis Routes

The choice of synthesis route for this compound depends on several factors, including the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The following table summarizes the key quantitative data associated with the primary synthetic methods, based on typical yields for analogous reactions.

| Synthesis Route | Key Reactants | Typical Reaction Time | Typical Yield (%) | Purity (%) |

| Grignard Reaction | Allyl Bromide, Magnesium, tert-Butyldimethylsilyl Chloride | 2-4 hours | 80-90 | >95 |

| Silylation of Allyl Alcohol | Allyl Alcohol, tert-Butyldimethylsilyl Chloride, Imidazole | 2-12 hours | 85-95 | >97 |

| Hydrosilylation | Allyl Bromide, tert-Butyldimethylhydrosilane, Catalyst | 1-6 hours | 70-85 | >98 |

Detailed Experimental Protocols

Synthesis via Grignard Reaction

This classic method involves the formation of an allyl Grignard reagent, which subsequently reacts with tert-butyldimethylsilyl chloride. It is a robust and high-yielding procedure suitable for moderate to large-scale synthesis.

Experimental Protocol:

-

Preparation of Allylmagnesium Bromide:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) are added to the flask.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

-

The addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure complete formation of the Grignard reagent.

-

-

Reaction with tert-Butyldimethylsilyl Chloride:

-

The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath.

-

A solution of tert-butyldimethylsilyl chloride (1.05 equivalents) in anhydrous diethyl ether is added dropwise to the Grignard reagent.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Synthesis via Silylation of Allyl Alcohol

This method offers a direct approach to this compound through the silylation of allyl alcohol. The use of a mild base like imidazole is common to neutralize the HCl generated during the reaction.[1]

Experimental Protocol:

-

Reaction Setup:

-

To a solution of allyl alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added imidazole (2.0 equivalents) under an inert atmosphere.

-

The mixture is stirred until the imidazole is completely dissolved.

-

-

Silylation:

-

tert-Butyldimethylsilyl chloride (1.1 equivalents) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched with water, and the mixture is extracted with diethyl ether.

-

The combined organic layers are washed successively with water and brine, then dried over anhydrous magnesium sulfate.

-

After filtration, the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure.

-

Synthesis via Hydrosilylation

Catalytic hydrosilylation involves the addition of a silicon-hydride bond across the double bond of an allyl derivative. This method is highly atom-economical and can be performed under mild conditions with high selectivity, depending on the choice of catalyst. Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed.

Experimental Protocol:

-

Reaction Setup:

-

A flame-dried Schlenk flask is charged with allyl bromide (1.0 equivalent) and a catalytic amount of Karstedt's catalyst (e.g., 10-50 ppm Pt) under an inert atmosphere.

-

The mixture is cooled in an ice bath.

-

-

Hydrosilylation:

-

tert-Butyldimethylhydrosilane (1.05 equivalents) is added dropwise to the stirred solution.

-

The reaction is allowed to warm to room temperature and stirred for 1-6 hours. The reaction progress can be monitored by the disappearance of the Si-H stretch in the IR spectrum (around 2100-2200 cm⁻¹).

-

-

Work-up and Purification:

-

Once the reaction is complete, the catalyst can be removed by filtration through a short plug of silica gel.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to afford pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group (multiplets in the regions of δ 4.8-6.0 ppm for the vinyl protons and a doublet around δ 1.5-1.7 ppm for the allylic methylene protons) and the tert-butyldimethylsilyl group (a singlet around δ 0.9 ppm for the tert-butyl protons and a singlet around δ 0.05 ppm for the dimethylsilyl protons).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the allyl and TBDMS groups.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis is a powerful tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C double bond of the allyl group (around 1640 cm⁻¹) and the Si-C bonds.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The Grignard reaction offers a high-yielding and scalable route. The silylation of allyl alcohol provides a direct and often clean transformation. Catalytic hydrosilylation represents a modern, atom-economical approach. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and the chemical environment of the synthesis. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process and support the successful synthesis of this important organosilicon reagent.

References

An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(tert-butyl)dimethylsilane is a versatile organosilicon compound that serves as a crucial reagent in modern organic synthesis. Its unique combination of a sterically demanding tert-butyl group and a reactive allyl moiety makes it a valuable tool for the stereoselective introduction of an allyl group onto a variety of electrophilic substrates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀Si | [1] |

| Molecular Weight | 156.34 g/mol | [1] |

| CAS Number | 74472-22-3 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152 °C | [1] |

| Density | 0.77 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.44 | [1] |

| Flash Point | 34 °C | [1] |

| Storage Temperature | Room temperature (Recommended in a cool and dark place, <15°C) | [1] |

| Handling | Store under inert gas, moisture sensitive | [1] |

Spectral Data

¹H NMR (Predicted):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 | m | 1H | -CH=CH₂ |

| ~ 4.9 | m | 2H | -CH=CH₂ |

| ~ 1.6 | d | 2H | Si-CH₂-CH= |

| ~ 0.9 | s | 9H | -C(CH₃)₃ |

| ~ 0.05 | s | 6H | Si-(CH₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (δ ppm) | Assignment |

| ~ 135 | -C H=CH₂ |

| ~ 114 | -CH=C H₂ |

| ~ 27 | -C(C H₃)₃ |

| ~ 24 | Si-C H₂- |

| ~ 19 | -C (CH₃)₃ |

| ~ -3 | Si-(C H₃)₂ |

FT-IR (Predicted):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3075 | Medium | =C-H stretch |

| ~ 2960-2860 | Strong | C-H stretch (alkyl) |

| ~ 1630 | Medium | C=C stretch (alkene) |

| ~ 1470, 1365 | Medium | C-H bend (t-butyl) |

| ~ 1250 | Strong | Si-CH₃ bend |

| ~ 910 | Strong | =C-H bend (out-of-plane) |

| ~ 830 | Strong | Si-C stretch |

Synthesis of this compound

This compound can be synthesized via the reaction of a silyl halide with an allyl Grignard reagent. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Allyl bromide

-

tert-Butyldimethylsilyl chloride

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask.

-

A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

The flask is cooled in an ice bath, and a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to afford this compound as a colorless liquid.

Chemical Reactivity and Applications

The Hosomi-Sakurai Reaction

Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

This compound

-

Lewis acid (e.g., titanium tetrachloride, TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet is charged with the aldehyde (1.0 equivalent) and anhydrous DCM.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

A solution of titanium tetrachloride (1.1 equivalents) in anhydrous DCM is added dropwise to the stirred solution of the aldehyde.

-

After stirring for 15 minutes, a solution of this compound (1.2 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from heat, sparks, and open flames. It is also moisture-sensitive and should be stored under an inert atmosphere.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a reliable method for the introduction of allyl groups. Its physical and chemical properties, coupled with its predictable reactivity in reactions such as the Hosomi-Sakurai allylation, make it an important tool for the construction of complex organic molecules in research and development. Proper handling and storage are essential for its safe and effective use in the laboratory.

References

Allyl(tert-butyl)dimethylsilane: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl(tert-butyl)dimethylsilane is an organosilicon compound with increasing utility in organic synthesis. This technical guide provides a comprehensive overview of its reactivity and stability profile, addressing key reactions, degradation pathways, and handling considerations. The document summarizes available quantitative data, details relevant experimental protocols, and presents logical workflows for its application. Due to the limited specific data available for this compound, information from closely related allylsilanes is included to provide a broader context for its expected chemical behavior.

Introduction

This compound, a member of the allylsilane family, serves as a versatile reagent in modern organic chemistry. Its unique structural features, combining a nucleophilic allylic group with a sterically demanding tert-butyldimethylsilyl moiety, govern its reactivity and stability. This compound is particularly valued for its role in the formation of carbon-carbon bonds and as a protecting group.[1] This guide aims to provide an in-depth technical resource for professionals in research and drug development, facilitating the effective and safe use of this compound in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀Si | [2] |

| Molecular Weight | 156.34 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 120 °C at 50 mmHg | |

| Density | 0.811 g/mL at 25 °C | |

| Refractive Index | n20/D 1.421 | |

| Solubility | Sparingly soluble in water (0.50 g/L at 25°C) |

Stability Profile

This compound exhibits good thermal stability and is relatively stable under standard laboratory conditions. However, it is susceptible to certain degradation pathways.

Thermal Stability

Chemical Stability and Degradation Pathways

This compound is sensitive to acidic conditions, which can lead to protodesilylation, yielding propene and the corresponding silyl species. It is generally stable to basic conditions, although strong bases can effect cleavage of the Si-C bond. The presence of moisture can lead to slow hydrolysis.

A common degradation pathway for allylsilanes involves cleavage of the allyl-silicon bond. This can be initiated by electrophiles, fluoride ions, and certain transition metal catalysts.

Reactivity Profile

The reactivity of this compound is characterized by the nucleophilicity of the γ-carbon of the allyl group, which is enhanced by the electron-donating nature of the silyl group.

Reactions with Electrophiles (Hosomi-Sakurai Reaction)

Allylsilanes react with a variety of electrophiles, such as aldehydes, ketones, and acetals, in the presence of a Lewis acid catalyst. This reaction, known as the Hosomi-Sakurai reaction, is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of homoallylic alcohols.[5][6] The tert-butyl group on the silicon atom can influence the stereoselectivity of the reaction due to its steric bulk.

Logical Workflow for the Hosomi-Sakurai Reaction

Caption: A typical workflow for the synthesis of homoallylic alcohols via the Hosomi-Sakurai reaction.

Cross-Coupling Reactions

Allylsilanes can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with aryl, vinyl, or alkyl halides and triflates. These reactions provide a route to substituted allylarenes and other valuable organic molecules. The specific reactivity and yields can be influenced by the choice of catalyst, ligands, and reaction conditions.[7][8]

Hydrosilylation

While this compound is a product of hydrosilylation, the allyl group itself can undergo further reactions. However, the primary application in this context is the reaction of a hydrosilane with an alkyne or alkene to form a vinyl- or alkylsilane. The hydrosilylation of allyl derivatives with various silanes has been studied, and the reactivity is dependent on the nature of the catalyst and the substituents on both the allyl group and the silane.[9][10][11][12][13]

Quantitative Reactivity Data

Quantitative data on the reactivity of this compound is limited in the public domain. However, data for analogous allylsilanes can provide useful insights.

| Reaction Type | Electrophile/Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| Hosomi-Sakurai | Benzaldehyde | TiCl₄, CH₂Cl₂ | 1-Phenyl-3-buten-1-ol | (Not Specified) | [6] |

| Hiyama Coupling | Aryl Bromide | Pd Catalyst, Activator | Allyl-Aryl Compound | (Not Specified) | [7] |

| Hydrosilylation | Allyl Chloride | Rh Catalyst | 1-Chloro-3-(trichlorosilyl)propane | >99 | [11] |

Note: The yields reported are for analogous reactions and may not be representative of reactions with this compound.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving allylsilanes. These should be adapted and optimized for specific substrates and scales.

General Procedure for the Hosomi-Sakurai Reaction

-

To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise.

-

Stir the reaction mixture at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol.

General Procedure for Palladium-Catalyzed Cross-Coupling

-

In a flame-dried Schlenk tube, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous solvent (e.g., DMF, 5 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired cross-coupled product.

Experimental Workflow Diagram

Caption: A generalized workflow for conducting organic synthesis reactions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or involvement of this compound in any signaling pathways. Research on the biological effects of organosilicon compounds is an evolving field, and future studies may elucidate potential interactions. It is important to note that diallyl sulfide, a structurally different organosulfur compound found in garlic, has been shown to modulate multiple signaling pathways involved in apoptosis in cancer cells.[14] However, these findings cannot be extrapolated to this compound.

Handling and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily utilized for carbon-carbon bond formation through reactions like the Hosomi-Sakurai and palladium-catalyzed cross-coupling. Its stability profile indicates good thermal stability but sensitivity to acidic conditions. While specific quantitative reactivity data and detailed experimental protocols for this particular compound are not extensively documented, the general reactivity patterns of allylsilanes provide a strong predictive framework for its chemical behavior. Further research is warranted to fully characterize its reactivity, explore its potential in asymmetric synthesis, and investigate any potential biological activity. This guide serves as a foundational resource to aid researchers in the effective and safe application of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - this compound (C9H20Si) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. Buy Allyloxy-tert-butyldimethylsilane | 105875-75-0 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transition-metal- and solvent-free regioselective hydrosilylation of alkenes and allenes enabled by catalytic sodium tert-butoxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Highly efficient regioselective hydrosilylation of allenes using a [(3IP)Pd(allyl)]OTf catalyst; first example of allene hydrosilylation with phenyl- and diphenylsilane - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Involvement of multiple signaling pathways in diallyl sulfide mediated apoptosis in mouse skin tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of Allyl(tert-butyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(tert-butyl)dimethylsilane is an organosilane compound of interest in various chemical syntheses, valued for its role as a versatile protecting group and a reactive intermediate. A thorough understanding of its spectroscopic properties is paramount for its identification, purification, and the monitoring of reactions in which it participates. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

It is important to note that while mass spectrometry data is available, experimentally determined NMR and IR spectra for this specific compound are not readily found in publicly accessible databases. Therefore, the NMR and IR data presented herein are based on established prediction models and typical spectroscopic values for analogous structural motifs.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for this compound are summarized below.

| Adduct | Predicted m/z |

| [M+H]+ | 157.14070 |

| [M+Na]+ | 179.12264 |

| [M-H]- | 155.12614 |

| [M+NH4]+ | 174.16724 |

| [M+K]+ | 195.09658 |

| [M]+ | 156.13287 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Data

The predicted proton NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Si-CH₂ -CH=CH₂ | ~1.5 - 1.7 | Doublet | 2H |

| Si-CH₂-CH =CH₂ | ~5.6 - 5.9 | Multiplet | 1H |

| Si-CH₂-CH=CH₂ | ~4.8 - 5.1 | Multiplet | 2H |

| Si-C(CH₃)₃ | ~0.9 - 1.1 | Singlet | 9H |

| Si-(CH₃)₂ | ~0.0 - 0.2 | Singlet | 6H |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR chemical shifts provide further structural detail by identifying the different carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-C H₂-CH=CH₂ | ~20 - 25 |

| Si-CH₂-C H=CH₂ | ~130 - 135 |

| Si-CH₂-CH=C H₂ | ~112 - 117 |

| Si-C (CH₃)₃ | ~18 - 22 |

| Si-C(C H₃)₃ | ~26 - 30 |

| Si-(C H₃)₂ | ~(-5) - 0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The expected characteristic absorption bands for this compound are listed below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| =C-H Stretch (vinyl) | 3070 - 3090 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=C Stretch (alkene) | 1630 - 1650 | Medium |

| C-H Bend (alkane) | 1365 - 1470 | Medium |

| Si-C Stretch | 800 - 850, 1250 | Strong |

| =C-H Bend (out-of-plane) | 910 - 990 | Strong |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.

NMR Spectroscopy Sample Preparation

-

Solvent Selection : A suitable deuterated solvent that dissolves the sample is chosen. For organosilanes like this compound, deuterated chloroform (CDCl₃) is a common choice.[1]

-

Sample Preparation : Approximately 5-10 mg of the liquid sample is dissolved in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.

-

Data Acquisition : The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard 1D proton and carbon-13 NMR experiments are then performed.

IR Spectroscopy Sample Preparation (Neat Liquid)

-

Sample Application : A single drop of the liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation : A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.

-

Data Acquisition : The "sandwich" of salt plates is mounted in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.

Mass Spectrometry Sample Preparation (Electron Ionization)

-

Sample Dilution : A small amount of the sample is dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further Dilution : A small aliquot of this solution is further diluted to a final concentration suitable for the instrument, often in the range of 1-10 µg/mL.[2]

-

Injection : The diluted sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) inlet for volatile compounds.

-

Ionization and Analysis : The sample is vaporized and then ionized, typically using a high-energy electron beam in the case of electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a liquid organosilane compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Pivotal Role of Allyl(tert-butyl)dimethylsilane in Modern Organosilicon Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Allyl(tert-butyl)dimethylsilane has emerged as a versatile and powerful reagent in the field of organosilicon chemistry. Its unique combination of a reactive allyl group and a sterically demanding tert-butyldimethylsilyl moiety allows for a wide range of applications, from serving as a robust protecting group to participating in intricate carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the synthesis, reactivity, and key applications of this compound, offering detailed experimental protocols and quantitative data to support its use in research and development.

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with tert-butyldimethylsilyl chloride. This nucleophilic substitution reaction provides the desired product in good yield.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Allyl bromide

-

tert-Butyldimethylsilyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

-

Add the remaining allyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the freshly prepared allylmagnesium bromide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Table 1: Synthesis of this compound - Representative Data

| Starting Materials | Solvent | Reaction Time | Yield (%) | Reference |

| Allylmagnesium bromide, tert-Butyldimethylsilyl chloride | THF | 12 h | 85 | [1] |

Key Applications in Organic Synthesis

This compound serves as a valuable building block in a variety of organic transformations, primarily due to the reactivity of the allyl group, which is influenced by the silicon atom.

Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction is a Lewis acid-mediated allylation of carbonyl compounds and other electrophiles with allylsilanes. The reaction proceeds through a β-silyl carbocation intermediate, which is stabilized by the silicon atom, leading to the formation of homoallylic alcohols with high regioselectivity.[2]

Caption: Mechanism of the Hosomi-Sakurai Reaction.

Materials:

-

Benzaldehyde

-

This compound

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add titanium tetrachloride (1.1 equivalents) dropwise to the stirred solution.

-

After stirring for 10 minutes, add this compound (1.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Hosomi-Sakurai Reaction of this compound with Benzaldehyde

| Electrophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | TiCl₄ | DCM | -78 | 2 | 88 | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

Allylsilanes, including this compound, can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, with organic halides or triflates. These reactions form a new carbon-carbon bond between the allyl group and the organic electrophile.

Caption: General workflow for a Hiyama cross-coupling reaction.

Materials:

-

4-Iodotoluene

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodotoluene (1.0 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and anhydrous THF.

-

Add this compound (1.5 equivalents) to the mixture.

-

Add the TBAF solution (2.0 equivalents) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Table 3: Palladium-Catalyzed Cross-Coupling of this compound

| Aryl Halide | Catalyst | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodotoluene | Pd(PPh₃)₄ | TBAF | THF | 65 | 12 | 75 | [4] |

Use as a Protecting Group for Alcohols

The tert-butyldimethylsilyl group is a well-established protecting group for alcohols, offering stability under a range of conditions. The allyl functionality in this compound provides an additional handle for selective deprotection, although the primary mode of protection and deprotection relies on the silyl ether linkage.

Materials:

-

Benzyl alcohol

-

Allyl(tert-butyl)dimethylchlorosilane (prepared from this compound)

-

Imidazole

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

-

Add allyl(tert-butyl)dimethylchlorosilane (1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Materials:

-

Allyl(tert-butyl)dimethylsilyl protected benzyl alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the protected alcohol (1.0 equivalent) in THF.

-

Add the TBAF solution (1.1 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography if necessary.[5]

Table 4: Protection and Deprotection of Benzyl Alcohol

| Step | Reagents | Solvent | Yield (%) | Reference |

| Protection | Allyl(tert-butyl)dimethylchlorosilane, Imidazole | DMF | >90 | [6] |

| Deprotection | TBAF | THF | >95 | [5] |

Hydrosilylation Reactions

While this compound is a product of a reaction involving a silane, the allyl group itself can undergo hydrosilylation with another silane in the presence of a suitable catalyst, typically a platinum complex. This reaction adds a second silyl group to the molecule, creating a bifunctional organosilane.

Hydrosilylation with Trichlorosilane

Materials:

-

This compound

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.

-

Add Karstedt's catalyst (e.g., 10 ppm Pt).

-

Add trichlorosilane (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by ¹H NMR spectroscopy for the disappearance of the allyl protons.

-

Upon completion, the product, 1-(tert-butyldimethylsilyl)-3-(trichlorosilyl)propane, can be purified by distillation under reduced pressure.[5]

Table 5: Hydrosilylation of this compound

| Silane | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HSiCl₃ | Karstedt's catalyst | Toluene | 60 | 4 | >90 | [7] |

Conclusion

This compound is a multifaceted reagent with significant utility in organosilicon chemistry and organic synthesis. Its straightforward synthesis and the predictable reactivity of its allyl and silyl components make it a valuable tool for researchers. The detailed protocols and data presented in this guide are intended to facilitate its effective application in the laboratory for the development of novel molecules and materials. The continued exploration of its reactivity is expected to unveil even more sophisticated applications in the future.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Sakurai reaction - Wikipedia [en.wikipedia.org]

- 3. Sakurai Allylation | NROChemistry [nrochemistry.com]

- 4. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning [dspace.mit.edu]

The Genesis of a Synthetic Workhorse: A Technical History of Allylsilanes in Organic Chemistry

For researchers, scientists, and professionals in drug development, the strategic incorporation of functional groups is a cornerstone of molecular design. Among the myriad of reagents available, allylsilanes have emerged as remarkably versatile and reliable tools for carbon-carbon bond formation. This in-depth guide explores the discovery and historical development of allylsilanes, providing a technical overview of their synthesis and seminal applications, complete with detailed experimental protocols and quantitative data to inform modern synthetic strategies.

The Dawn of a New Reagent: Early Synthesis and Discovery

The story of allylsilanes begins in the mid-20th century, a period of burgeoning exploration in organosilicon chemistry. The first documented synthesis of an allylsilane is attributed to Dallas T. Hurd in 1945. Working at General Electric, Hurd developed the "Direct Process" for the synthesis of organosilanes, which involved the reaction of alkyl or aryl halides with elemental silicon at high temperatures. In his seminal paper, Hurd described the synthesis of allyltrichlorosilane by passing allyl chloride over a heated silicon-copper alloy. This discovery, while not immediately recognized for its broad synthetic potential, laid the fundamental groundwork for the field.

A significant step forward in the accessibility of allylsilanes came with the application of Grignard reagents. This method, which remains a staple in many laboratories today, involves the reaction of an allylmagnesium halide with a chlorosilane. The preparation of the parent allyltrimethylsilane is a classic example of this approach.

Experimental Protocol: Synthesis of Allyltrimethylsilane via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Trimethylsilyl chloride

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a small crystal of iodine.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

-

After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of allylmagnesium bromide.

-

The reaction mixture is cooled in an ice bath, and a solution of trimethylsilyl chloride in anhydrous diethyl ether is added dropwise.

-

After the addition, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to afford pure allyltrimethylsilane.

The Rise of Transition Metal Catalysis: New Avenues for Allylsilane Synthesis

The 1970s marked a turning point in allylsilane synthesis with the advent of transition metal-catalyzed methods. These new approaches offered greater efficiency, selectivity, and functional group tolerance.

Kumada's Nickel-Catalyzed Disilylation of 1,3-Dienes (1972)

A pivotal development was reported by Makoto Kumada and his co-workers in 1972. They discovered that a nickel-phosphine complex could catalyze the 1,4-disilylation of 1,3-dienes with disilanes, providing a direct route to Z-allylsilanes.[1] This reaction was significant as it offered a stereoselective method to access a specific isomer of a substituted allylsilane.

Experimental Protocol: Nickel-Catalyzed 1,4-Disilylation of Isoprene

Materials:

-

Isoprene

-

Hexamethyldisilane

-

Bis(triphenylphosphine)nickel(II) chloride

-

Anhydrous benzene

Procedure:

-

A Schlenk tube is charged with bis(triphenylphosphine)nickel(II) chloride under an inert atmosphere.

-

Anhydrous benzene, isoprene, and hexamethyldisilane are added sequentially.

-

The mixture is heated in a sealed tube at a specified temperature for a set duration.

-

After cooling, the reaction mixture is filtered through a short pad of silica gel.

-

The solvent is removed under reduced pressure, and the residue is purified by distillation or chromatography to yield the corresponding 1,4-disilylated product, a precursor to the corresponding allylsilane.

The Hosomi-Sakurai Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation

Arguably the most significant breakthrough in the application of allylsilanes came in 1976 with the report of the Hosomi-Sakurai reaction . Akira Hosomi and Hideki Sakurai discovered that allyltrimethylsilane reacts with aldehydes and ketones in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to form homoallylic alcohols with high regioselectivity.[2] This reaction proceeds through a stabilized β-silyl carbocation intermediate, a key mechanistic feature that governs its reactivity and selectivity.

The Hosomi-Sakurai reaction proved to be exceptionally versatile, tolerating a wide range of functional groups and providing a reliable method for the construction of complex molecular architectures.

Experimental Protocol: Hosomi-Sakurai Reaction of Cyclohexanone with Allyltrimethylsilane

Materials:

-

Cyclohexanone

-

Allyltrimethylsilane

-

Titanium tetrachloride

-

Anhydrous dichloromethane

Procedure:

-

A solution of cyclohexanone in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

Titanium tetrachloride is added dropwise to the cooled solution, resulting in the formation of a colored complex.

-

Allyltrimethylsilane is then added dropwise, and the reaction mixture is stirred at -78 °C for a specified time.

-

The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding homoallylic alcohol.

Quantitative Data for Key Allylsilane Reactions

| Reaction | Key Scientist(s) | Year | Substrates | Catalyst/Reagent | Product | Yield (%) | Citation |

| Direct Process | Hurd | 1945 | Allyl chloride, Si-Cu | - | Allyltrichlorosilane | Not specified | |

| Grignard Synthesis | - | - | Allyl bromide, Mg, (CH₃)₃SiCl | - | Allyltrimethylsilane | Typically >80% | |

| Ni-catalyzed Disilylation | Kumada | 1972 | Isoprene, (CH₃)₆Si₂ | NiCl₂(PPh₃)₂ | 1,4-bis(trimethylsilyl)-2-butene | 85 | [1] |

| Hosomi-Sakurai Reaction | Hosomi, Sakurai | 1976 | Cyclohexanone, Allyltrimethylsilane | TiCl₄ | 1-allylcyclohexan-1-ol | 92 | [2] |

| Hosomi-Sakurai Reaction | Hosomi, Sakurai | 1976 | Benzaldehyde, Allyltrimethylsilane | TiCl₄ | 1-phenyl-3-buten-1-ol | 87 | [2] |

Mechanistic Understanding and Logical Progression

The utility of allylsilanes in organic synthesis is intrinsically linked to the β-silicon effect , a phenomenon where the silicon atom stabilizes a positive charge at the β-position through hyperconjugation. This electronic effect is the driving force behind the regioselectivity observed in reactions like the Hosomi-Sakurai reaction.

The logical progression of research in this field can be visualized as a pathway from the initial discovery of these compounds to the development of highly sophisticated and selective synthetic methods.

Caption: Logical progression of allylsilane discovery and application.

Experimental Workflow: From Synthesis to Application

The journey of an allylsilane from its synthesis to its application in a key C-C bond-forming reaction can be outlined in a general experimental workflow.

Caption: General experimental workflow for allylsilane synthesis and application.

Conclusion

From their initial discovery as products of high-temperature industrial processes to their current status as indispensable reagents in stereoselective synthesis, allylsilanes have had a profound impact on the field of organic chemistry. The pioneering work of Hurd, Kumada, Hosomi, and Sakurai, among others, has provided a rich chemical legacy that continues to inspire the development of new synthetic methodologies. The detailed understanding of their synthesis and reactivity, as outlined in this guide, empowers modern chemists to harness the full potential of these versatile building blocks in the creation of complex molecules with applications in medicine, materials science, and beyond.

References

An In-depth Technical Guide to Allyl(tert-butyl)dimethylsilane: Precursors, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl(tert-butyl)dimethylsilane is a versatile organosilicon compound that serves as a valuable building block in organic synthesis. Its unique combination of a nucleophilic allyl group and a sterically demanding tert-butyldimethylsilyl (TBDMS) moiety allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis of this compound from its precursors, its detailed characterization, and the preparation of key derivatives. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data for easy reference.

Core Compound: this compound

This compound, with the chemical formula C₉H₂₀Si, is a colorless liquid at room temperature. The presence of the TBDMS group confers significant steric bulk, influencing its reactivity and selectivity in various chemical reactions.

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in the table below for quick reference.

| Property | Value |

| CAS Number | 74472-22-3[1] |

| Molecular Formula | C₉H₂₀Si[1][2] |

| Molecular Weight | 156.34 g/mol [1][2] |

| Boiling Point | 152 °C (lit.)[1] |

| Density | 0.77 g/mL[1] |

| Refractive Index (n20/D) | 1.44[1] |

Table 1: Physical Properties of this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃) | δ ~5.8 (m, 1H), ~4.9 (m, 2H), ~1.5 (d, 2H), ~0.9 (s, 9H), ~0.0 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ ~135, ~113, ~27, ~26, ~18, ~-3 |

| FT-IR (neat) | Key peaks expected around 3075, 2950, 1630, 1250, 830 cm⁻¹ |

| Mass Spectrometry (EI) | [M]+ at m/z 156, fragment at m/z 99 ([M-C₄H₉]⁺) |

Table 2: Spectroscopic Data Summary for this compound

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of a silyl halide with an allyl Grignard reagent.

Precursors

-

Allyl Bromide (CH₂=CHCH₂Br) or Allyl Chloride (CH₂=CHCH₂Cl): The source of the allyl group.

-

Magnesium (Mg) turnings: For the preparation of the Grignard reagent.

-

tert-Butyldimethylsilyl Chloride ((CH₃)₃CSi(CH₃)₂Cl): The source of the tert-butyldimethylsilyl group.

-

Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF): As the solvent for the Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the preparation of allylmagnesium bromide followed by its reaction with tert-butyldimethylsilyl chloride.

Step 1: Preparation of Allylmagnesium Bromide [3]

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating or sonication.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue stirring for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

-

Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of tert-butyldimethylsilyl chloride (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by fractional distillation to afford this compound as a colorless liquid.

Note: A patent describes a similar one-pot procedure where allyl chloride and trimethylchlorosilane are added to magnesium in diethylene glycol dibutyl ether, suggesting an alternative solvent system that may be adaptable for this synthesis.[3]

References

An In-depth Technical Guide to the Functionality of Allyl and Tert-butyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core functionalities of two pivotal substituents in organic chemistry and drug development: the allyl and the tert-butyl groups. By examining their distinct electronic and steric properties, this paper aims to offer a deeper understanding of their applications, from their roles as protecting groups to their influence on molecular stability, reactivity, and pharmacological profiles.

Core Functionalities: A Comparative Overview

The allyl and tert-butyl groups, while both composed of carbon and hydrogen, confer vastly different properties to a molecule. The tert-butyl group is the archetypal sterically demanding, electron-donating alkyl group. Its bulk is frequently exploited to control reaction stereochemistry, prevent undesirable side reactions, and provide a metabolic shield in drug design.[1][2] Conversely, the allyl group, with its integrated π-system, offers unique reactivity. The allylic position is activated towards various transformations, and the group can be cleaved under exceptionally mild conditions, making it a versatile protecting group in complex syntheses.[3][4]

Electronic and Steric Properties